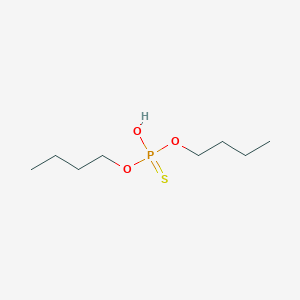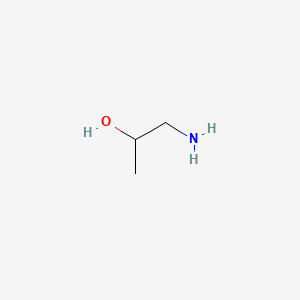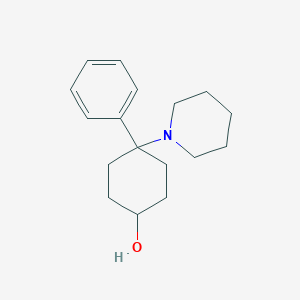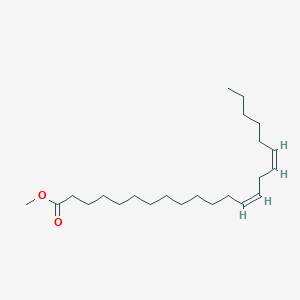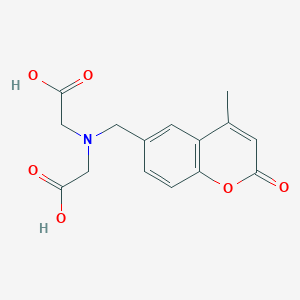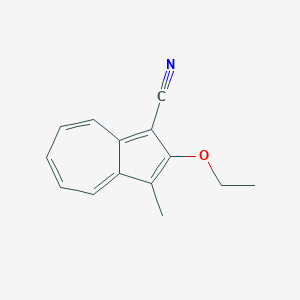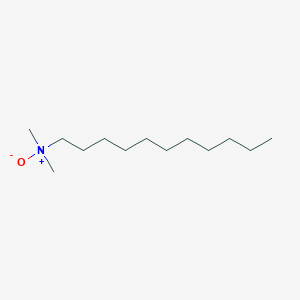
(R)-γ-戊内酯
描述
(R)-Gamma-Valerolactone (GVL) is a naturally-occurring molecule and a member of the gamma-valerolactone family. It is a versatile and widely used intermediate in the production of a variety of chemicals, such as pharmaceuticals, fragrances, and flavors. GVL has also been used as a solvent and a fuel additive. Recently, GVL has been the subject of much scientific research due to its potential uses in various applications, including as a platform for chemical synthesis, a fuel additive, and a potential therapeutic agent.
科学研究应用
环境友好型合成:GVL 因其在环境友好型合成方法中的价值而受到认可。它可以使用催化方法从不可食用的植物生物质中提取。研究强调了开发更具成本效益和环境可持续的生产工艺的重要性,特别是通过创新的催化剂设计 (Liguori, Moreno-Marrodán, & Barbaro, 2015).
从生物质的催化转化:GVL 是通过使用酸催化剂与加氢催化剂相结合的 C6-糖(例如,D-葡萄糖、D-果糖)等可再生资源的催化转化产生的。该工艺突出了 GVL 作为绿色生物基平台化学品的潜力 (Heeres, Handana, Chunai, Rasrendra, Girisuta, & Heeres, 2009).
在可再生能源中的应用:从生物质衍生的乙酰丙酸(LA)中获得的 GVL 被认为是可再生能源应用中用途广泛的构建模块。已经开发出使用石墨碳氮化物负载钌催化剂将 LA 催化转移加氢为 GVL 的有效方法,展示了 GVL 在可持续能源生产中的作用 (Cai, Zhang, Feng, Huang, Ma, & Pan, 2021).
用于化学过程的沸点测量:已经确定了 GVL 在混合物中的沸点,这对于化学过程设计至关重要。这些测量对于化学工程应用中的气液平衡研究至关重要 (Trindade-Junior, Corazza, Silva, & Guirardello, 2019).
绿色溶剂和燃料添加剂应用:GVL 因其独特的物理化学性质和可再生来源而被认可,使其成为有价值的绿色溶剂和燃料添加剂。它也被视为有价值化学品的先驱,研究重点是将其从 LA 转化到非贵金属催化剂上 (Dutta, Yu, Tsang, Ng, Ok, Sherwood, & Clark, 2019).
属性
IUPAC Name |
(5R)-5-methyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4-2-3-5(6)7-4/h4H,2-3H2,1H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEKPEKOJKCEMS-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58917-25-2 | |
| Record name | (R)-gamma -Valerolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

